molecular formula C28H25AsO2S B14222069 Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester CAS No. 518035-71-7

Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester

Cat. No.: B14222069
CAS No.: 518035-71-7
M. Wt: 500.5 g/mol
InChI Key: HFUGUZMWKJNLMC-UHFFFAOYSA-N
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Description

Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an acetic acid ester, a phenylthio group, and a triphenylarsoranylidene moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the triphenylarsoranylidene intermediate, which is then reacted with phenylthioacetic acid under controlled conditions to form the desired ester. The reaction conditions often require the use of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and product purity. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester can undergo a variety of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The triphenylarsoranylidene moiety may interact with cellular components, affecting various biochemical pathways. The ester group can undergo hydrolysis, releasing acetic acid, which can further participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylthioacetic acid esters: Share the phenylthio group but lack the triphenylarsoranylidene moiety.

    Triphenylarsoranylidene derivatives: Contain the triphenylarsoranylidene group but differ in other functional groups.

Uniqueness

Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester is unique due to the combination of its functional groups, which allows it to participate in a diverse range of chemical reactions and exhibit a variety of biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

518035-71-7

Molecular Formula

C28H25AsO2S

Molecular Weight

500.5 g/mol

IUPAC Name

ethyl 2-phenylsulfanyl-2-(triphenyl-λ5-arsanylidene)acetate

InChI

InChI=1S/C28H25AsO2S/c1-2-31-28(30)27(32-26-21-13-6-14-22-26)29(23-15-7-3-8-16-23,24-17-9-4-10-18-24)25-19-11-5-12-20-25/h3-22H,2H2,1H3

InChI Key

HFUGUZMWKJNLMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[As](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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